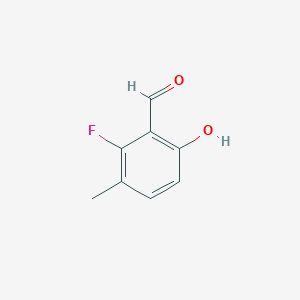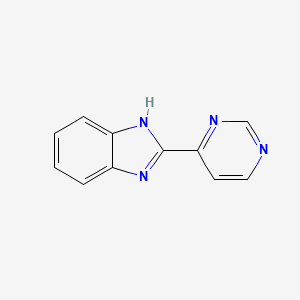![molecular formula C10H10N2O3 B13889265 6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)
6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry . The structure of this compound consists of a fused bicyclic system with a methoxy group at the 6th position and a methyl group at the 5th position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyridine with an aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the imidazo[1,2-a]pyridine core . The methoxy and methyl groups can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow systems and microreactor technology to ensure high efficiency and yield . These methods allow for precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
作用機序
The mechanism of action of 6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Methylimidazo[1,2-a]pyridine-2-carboxylic acid: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: Differs in the position of the methoxy and carboxylic acid groups, leading to different properties and applications.
2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid: Another variant with different substitution patterns, affecting its use in various fields.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
6-methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6-8(15-2)3-4-9-11-7(10(13)14)5-12(6)9/h3-5H,1-2H3,(H,13,14) |
InChIキー |
KVWQCSAJCUROAZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-hydroxy-6-(3-methylbut-2-en-1-yl)-2-[(1E)-pent-1-en-1-yl]-1-benzofuran-4-carbaldehyde](/img/structure/B13889184.png)





![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)



![Tert-butyl 4-[3-carbamoyl-5-(2-methylsulfanylpyrimidin-4-yl)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13889252.png)


